molecular formula C12H9F3N2O2S B262298 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Katalognummer B262298
Molekulargewicht: 302.27 g/mol
InChI-Schlüssel: CFDDKHLKERAWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been used in various scientific research applications. It belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives and has been found to have potential therapeutic applications in the treatment of various diseases.

Wirkmechanismus

TAK-659 acts as a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is a key component of the BCR signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of cancer cells. TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling events and ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in preclinical models. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and idelalisib, in combination therapy. In addition, TAK-659 has been found to have a favorable safety profile, with no significant toxicities observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity and potency, which makes it an ideal tool for studying specific signaling pathways in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. One of the major limitations is the potential for off-target effects, which may lead to unwanted toxicity. Another limitation is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human patients.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to further investigate the mechanism of action of TAK-659 and its downstream signaling pathways. Another direction is to explore the potential therapeutic applications of TAK-659 in combination with other chemotherapeutic agents. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-659 in human patients. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 3-(trifluoromethyl)aniline with 2-mercapto-1H-imidazole-5-carboxylic acid under appropriate reaction conditions. The reaction results in the formation of 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione. The purity of TAK-659 can be enhanced by recrystallization from suitable solvents.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively used in various scientific research applications, primarily in the field of oncology. It has been found to have potential therapeutic applications in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, including the B-cell receptor (BCR) signaling pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway.

Eigenschaften

Produktname

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Molekularformel

C12H9F3N2O2S

Molekulargewicht

302.27 g/mol

IUPAC-Name

6-[3-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)17-10(18)9-5-20-6-16(9)11(17)19/h1-4,9H,5-6H2

InChI-Schlüssel

CFDDKHLKERAWBR-UHFFFAOYSA-N

SMILES

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.